(R)-aminoglutethimide
Overview
Description
®-Aminoglutethimide is a chiral compound that has been widely studied for its pharmacological properties. It is an enantiomer of aminoglutethimide, which is known for its use as an aromatase inhibitor and in the treatment of certain types of cancers, such as breast cancer. The compound is characterized by its ability to inhibit the synthesis of steroid hormones, making it a valuable tool in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-aminoglutethimide typically involves the resolution of racemic aminoglutethimide. One common method is to use chiral resolution techniques, such as crystallization with a chiral resolving agent. Another approach is asymmetric synthesis, where chiral catalysts or chiral starting materials are used to preferentially produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-aminoglutethimide often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification.
Chemical Reactions Analysis
Types of Reactions: ®-Aminoglutethimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of aminoglutethimide.
Reduction: Amine derivatives.
Substitution: Various substituted aminoglutethimide derivatives.
Scientific Research Applications
®-Aminoglutethimide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool to study enzyme inhibition and steroidogenesis.
Medicine: It is investigated for its potential in treating hormone-dependent cancers and other endocrine disorders.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-Aminoglutethimide exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. The compound also inhibits other enzymes involved in steroid biosynthesis, such as cholesterol side-chain cleavage enzyme, further reducing the production of steroid hormones.
Comparison with Similar Compounds
Aminoglutethimide: The racemic mixture of ®- and (S)-aminoglutethimide.
Ketoconazole: Another steroidogenesis inhibitor with a broader spectrum of enzyme inhibition.
Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Uniqueness: ®-Aminoglutethimide is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and racemic mixture. Its selective inhibition of aromatase and other steroidogenic enzymes makes it a valuable compound in both clinical and research applications.
Properties
IUPAC Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVIMPUHSLWNV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318980 | |
Record name | (R)-Aminoglutethimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55511-44-9 | |
Record name | (R)-Aminoglutethimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55511-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoglutethimide, d- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Aminoglutethimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-Aminoglutethimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOGLUTETHIMIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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